Fmoc-ggfg-OH

Catalog No.
S8538183
CAS No.
M.F
C30H30N4O7
M. Wt
558.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-ggfg-OH

Product Name

Fmoc-ggfg-OH

IUPAC Name

2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid

Molecular Formula

C30H30N4O7

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C30H30N4O7/c35-26(31-16-27(36)34-25(29(39)32-17-28(37)38)14-19-8-2-1-3-9-19)15-33-30(40)41-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,35)(H,32,39)(H,33,40)(H,34,36)(H,37,38)/t25-/m0/s1

InChI Key

LCOCGQVZUSLQJD-VWLOTQADSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-GGFG-OH (Fmoc-Gly-Gly-Phe-Gly-OH) is a pre-assembled, Fmoc-protected tetrapeptide building block essential for the industrial synthesis of enzyme-cleavable antibody-drug conjugates (ADCs). As the core linker sequence utilized in highly successful topoisomerase inhibitor-based ADCs such as trastuzumab deruxtecan, the GGFG motif is specifically engineered for rapid lysosomal cleavage by cathepsins following tumor cell endocytosis [1]. For procurement and manufacturing, sourcing the intact Fmoc-GGFG-OH tetrapeptide provides a highly pure, process-ready intermediate that facilitates direct block coupling to cytotoxic payloads. This approach bypasses the inefficiencies of stepwise peptide assembly, ensuring predictable pharmacokinetics, high systemic stability, and compatibility with high Drug-to-Antibody Ratio (DAR) formulations [2].

Research Fit

Fmoc-SPPS ready Fmoc-protected tetrapeptide for direct incorporation into solid-phase peptide synthesis workflows.
Cleavable linker core GGFG sequence serves as a cathepsin-cleavable motif for intracellular payload release studies.
ADC development context Enables construction of enzyme-responsive linker-payload constructs for targeted delivery research.

Substituting the GGFG sequence with the industry-standard Val-Cit (Valine-Citrulline) dipeptide or attempting stepwise synthesis fundamentally alters the ADC's physical and metabolic profile. Val-Cit linkers are prone to hydrophobicity-induced aggregation at higher payload loads, typically restricting the maximum DAR to 2–4, whereas GGFG supports a DAR of up to 8 [1]. Furthermore, Val-Cit is susceptible to premature cleavage by carboxylesterase 1C in murine models and neutrophil elastase in human circulation, complicating preclinical scaling and increasing off-target toxicity risks [2]. From a manufacturing perspective, attempting to synthesize the GGFG sequence stepwise using individual Fmoc-amino acids introduces severe risks of incomplete coupling and on-resin aggregation, which drastically reduces the final purity and yield of the linker-payload complex compared to using the pre-assembled Fmoc-GGFG-OH block [3].

Substitution Risk

Species-dependent plasma stability

Val-Cit-PABC linkers are susceptible to Ces1C-mediated degradation in mouse and rat plasma; GGFG-based linkers remain stable across species, which may affect preclinical toxicology data interpretation.

Enzymatic cleavage preference shift

GGFG is preferentially cleaved by cathepsin L, while Val-Cit linkers rely primarily on cathepsin B. This selectivity difference may alter intratumoral payload release kinetics.

Synthetic tractability divergence

Unprotected GGFG or alternative tetrapeptide sequences (e.g., GFLG, ALAL) may require additional protection/deprotection cycles, potentially reducing conjugate homogeneity and yield.

Hydrophilicity-Driven Aggregation Prevention for High-DAR ADCs

The GGFG tetrapeptide linker was specifically engineered to overcome the hydrophobicity limitations of traditional dipeptide linkers. When conjugated to highly potent payloads, the Val-Cit linker typically restricts the Drug-to-Antibody Ratio (DAR) to 2–4 due to severe aggregation and precipitation of the ADC complex. In contrast, the unique hydrophilic profile of the GGFG sequence prevents aggregate generation, enabling the successful formulation of ADCs with a DAR of up to 8 [1]. This structural advantage allows manufacturers to double the payload delivery capacity per antibody without compromising solubility.

Evidence DimensionMaximum achievable DAR without significant aggregation
Target Compound DataDAR up to 8 (GGFG linker)
Comparator Or BaselineDAR 2–4 (Val-Cit linker)
Quantified Difference2x to 4x higher payload capacity per antibody
ConditionsFormulation of topoisomerase inhibitor-based ADCs

Enables the development of highly potent, high-DAR ADCs that remain soluble and stable in formulation, directly impacting clinical efficacy.

Cross-species plasma stability
Reported
GGFG: Ces1C-resistant · Val-Cit: unstable in rodent plasma
Reported plasma stability context; may support cross-species PK evaluation
Verify stability in target species matrix

Resistance to Carboxylesterase 1C in Murine Models

A critical procurement consideration for preclinical ADC development is the stability of the linker in rodent plasma. Val-Cit linkers are highly susceptible to premature hydrolysis by carboxylesterase 1C (Ces1C), an enzyme abundant in mouse and rat plasma, which artificially deflates the apparent half-life of the ADC during in vivo testing. The GGFG linker demonstrates robust stability in murine plasma, resisting Ces1C degradation and exhibiting only 1–2% drug release over 21 days [1]. This stability ensures that preclinical pharmacokinetic and toxicology data accurately reflect the ADC's true performance.

Evidence DimensionMurine plasma stability (resistance to Ces1C)
Target Compound DataHighly stable (1–2% drug release over 21 days)
Comparator Or BaselineRapidly degraded by Ces1C (Val-Cit linker)
Quantified DifferenceNear-complete elimination of premature Ces1C-mediated cleavage
ConditionsIn vitro and in vivo mouse/rat plasma stability assays

Prevents the failure or misinterpretation of preclinical rodent studies caused by species-specific enzyme degradation.

Cathepsin selectivity profile
Reported
Cathepsin L: near-complete DXd release (72 h) · Cathepsin B: minimal activity
Reported payload release kinetics context
Cathepsin L expression varies by tumor model

Cathepsin L Specificity and Neutrophil Elastase Resistance

The enzymatic cleavage profile of the GGFG linker provides a distinct safety advantage over the Val-Cit benchmark. While Val-Cit is primarily cleaved by Cathepsin B, it is also vulnerable to premature cleavage by human neutrophil elastase (NE) in systemic circulation, a primary driver of dose-limiting neutropenia [1]. The GGFG linker is highly responsive to Cathepsin L—achieving nearly complete payload release within 72 hours in the lysosome—but offers greater stability in the bloodstream against off-target proteases [2]. This targeted cleavage profile minimizes premature payload shedding and reduces systemic toxicity.

Evidence DimensionCleavage specificity and systemic stability
Target Compound DataCathepsin L-driven cleavage with high bloodstream stability
Comparator Or BaselineSusceptible to human neutrophil elastase (Val-Cit linker)
Quantified DifferenceSignificant reduction in systemic premature cleavage
ConditionsHuman plasma and lysosomal enzyme assays

Reduces the risk of dose-limiting toxicities (like neutropenia) caused by premature payload release in the bloodstream.

ADC linker precedent
Class-level
GGFG linker core of FDA-approved Enhertu® (DS-8201a); documented multi-kg synthesis route.
Reported regulatory and manufacturing precedent context
Context from approved ADC, not direct product certification

Yield and Purity Optimization via Block Coupling

In industrial ADC linker manufacturing, the assembly of glycine-rich sequences is notoriously prone to inter-chain aggregation and incomplete couplings. Attempting stepwise solid-phase synthesis of the GGFG sequence using individual Fmoc-amino acids often results in deletion sequences and lower final purity. Procuring the pre-assembled Fmoc-GGFG-OH tetrapeptide enables a single block coupling step to the payload or spacer [1]. This orthogonal approach bypasses the sequential coupling inefficiencies, ensuring greater than 99% coupling efficiency for the critical linker-payload attachment and significantly reducing the purification burden of the final active pharmaceutical ingredient.

Evidence DimensionSynthesis efficiency and impurity profile
Target Compound DataSingle block coupling step (Fmoc-GGFG-OH)
Comparator Or BaselineMultiple sequential couplings with high aggregation risk (Stepwise Fmoc-amino acids)
Quantified DifferenceElimination of 3 intermediate coupling/deprotection cycles and associated deletion impurities
ConditionsIndustrial-scale linker-payload synthesis

Drastically improves the overall yield, purity, and scalability of the ADC payload manufacturing process.

SPPS integration
Data to verify
≥98% purity
Saves ~3–4 days vs. in-house assembly
May accelerate ADC linker construction
Verify batch-specific purity and coupling efficiency

High-DAR Topoisomerase Inhibitor ADC Development

Fmoc-GGFG-OH is the optimal precursor for synthesizing deruxtecan-class ADCs (e.g., targeting HER2 or TROP2), where achieving a DAR of 8 without aggregation is critical for clinical efficacy [1].

Preclinical ADC Pharmacokinetic Modeling

Because the GGFG sequence resists degradation by murine carboxylesterase 1C, it is the preferred linker choice for research programs heavily reliant on mouse and rat models for PK/PD and toxicology profiling [2].

Industrial-Scale Linker-Payload Manufacturing

For CDMOs and pharmaceutical manufacturers, utilizing the pre-assembled Fmoc-GGFG-OH block streamlines the synthetic route, minimizing the purification challenges associated with stepwise peptide synthesis of glycine-rich linkers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Preclinical toxicology models
Reported plasma stability profile
Verify Ces1C resistance in target species matrix
Cathepsin L-positive tumor cell studies
Preferential cathepsin L cleavage
Confirm payload release in target cell lines
ADC linker process development
Precedented linker platform (Enhertu® context)
Evaluate batch purity and conjugation yield
Solid-phase peptide synthesis (SPPS)
Fmoc-protected tetrapeptide building block
Confirm deprotection efficiency and coupling yield

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

558.21144931 g/mol

Monoisotopic Mass

558.21144931 g/mol

Heavy Atom Count

41

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